molecular formula C9H8N2O4S B13247599 3-[[(Cyanomethyl)amino]sulfonyl]benzoic acid

3-[[(Cyanomethyl)amino]sulfonyl]benzoic acid

Cat. No.: B13247599
M. Wt: 240.24 g/mol
InChI Key: DTNHOUWOAGYIPU-UHFFFAOYSA-N
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Description

3-[(Cyanomethyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C₉H₈N₂O₄S It is characterized by the presence of a benzoic acid moiety substituted with a cyanomethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(cyanomethyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with cyanomethylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 3-[(cyanomethyl)sulfamoyl]benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(Cyanomethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Cyanomethyl)sulfamoyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(cyanomethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The cyanomethylsulfamoyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This makes the compound a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Cyanomethyl)sulfamoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it particularly useful in certain applications .

Properties

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

3-(cyanomethylsulfamoyl)benzoic acid

InChI

InChI=1S/C9H8N2O4S/c10-4-5-11-16(14,15)8-3-1-2-7(6-8)9(12)13/h1-3,6,11H,5H2,(H,12,13)

InChI Key

DTNHOUWOAGYIPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC#N)C(=O)O

Origin of Product

United States

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